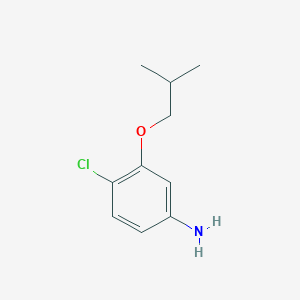

4-Chloro-3-(2-methylpropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWJBSQCPVNIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 2 Methylpropoxy Aniline and Its Analogues

Strategic Considerations in Substituted Aniline (B41778) Synthesis

The successful synthesis of 4-Chloro-3-(2-methylpropoxy)aniline hinges on the controlled, regioselective introduction of each substituent onto the aromatic ring. The directing effects of the substituents—whether they are activating or deactivating, and ortho-, para-, or meta-directing—play a crucial role in determining the feasibility and outcome of the synthetic route.

Regioselective Introduction of Chlorine Substituents on the Aromatic Ring

The introduction of a chlorine atom onto the aniline ring is a key step that is heavily influenced by the directing effects of the existing functional groups. In the case of this compound, the chloro and isobutoxy groups are ortho to each other, and the amino group is para to the chloro group. This substitution pattern suggests several potential synthetic pathways.

One common strategy for achieving regioselective chlorination is to use a blocking group to protect certain positions on the aromatic ring, thereby directing the chlorinating agent to the desired position. For aniline and its derivatives, the amino group is a powerful ortho-, para-director. To achieve chlorination at the position para to the amino group, as in the target molecule, direct chlorination of 3-(2-methylpropoxy)aniline (B1609204) would likely yield a mixture of products, including the desired 4-chloro isomer and the 6-chloro isomer, due to the strong activating and directing effects of both the amino and isobutoxy groups.

To circumvent this, the amino group can be acylated to form an acetanilide (B955). The bulkier acetamido group still directs ortho- and para-, but with greater selectivity for the para position. The subsequent deprotection of the acetamido group would then yield the desired aniline.

Methodologies for Installing the 2-methylpropoxy Moiety

The 2-methylpropoxy group, also known as the isobutoxy group, is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing this compound, this would likely involve a substituted phenol (B47542) as a precursor.

The choice of the starting phenol is critical. For instance, one could start with 2-chloro-5-nitrophenol. The phenolic hydroxyl group can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide can then be reacted with 2-methylpropyl bromide (isobutyl bromide) to form the ether linkage. The nitro group can then be reduced to an amine in a subsequent step.

Formation of the Ether Linkage

The formation of the ether linkage via the Williamson ether synthesis is a robust and widely used method. The reaction conditions for this transformation are generally mild, which is advantageous when working with functionalized aromatic rings. The choice of solvent is important, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

The success of the etherification is also dependent on the nature of the alkyl halide. Primary alkyl halides, such as 2-methylpropyl bromide, are ideal for this reaction as they are less prone to undergoing competing elimination reactions. The temperature of the reaction is also a key parameter to control to ensure a good yield of the desired ether product.

Established Synthetic Routes for this compound

While a definitive, high-yield synthesis for this compound is not extensively documented, established methods for the synthesis of analogous compounds provide a clear blueprint. These routes typically involve a sequence of chlorination, etherification, and reduction reactions.

Chlorination of Aniline or Substituted Aniline Precursors: Yield and Selectivity

The direct chlorination of 3-isobutoxyaniline is one potential route. However, as previously mentioned, this approach is likely to suffer from poor regioselectivity. The use of a protecting group for the amine, such as an acetyl group, can significantly improve the selectivity of the chlorination step. The chlorination of the corresponding acetanilide would favor the formation of the para-chloro isomer. The subsequent hydrolysis of the acetamido group would then yield the target aniline.

| Precursor | Chlorinating Agent | Conditions | Major Product | Reported Yield |

| 3-Methoxyacetanilide | Sulfuryl chloride | Acetic acid | 4-Chloro-3-methoxyacetanilide | ~70-80% |

| 3-Anisidine | N-Chlorosuccinimide | Acetonitrile | Mixture of isomers | Variable |

This table presents typical yields for analogous reactions and should be considered illustrative for the synthesis of this compound.

N-Alkylation and Acylation-Reduction Sequences for Amine Functionalization

A more controlled and likely higher-yielding synthetic approach would begin with a precursor that already contains the chloro and a nitro group in the desired positions. A plausible route is as follows:

Etherification: Starting with 2-chloro-5-nitrophenol, a Williamson ether synthesis with 2-methylpropyl bromide would yield 4-chloro-3-(2-methylpropoxy)-1-nitrobenzene. This reaction is generally high-yielding.

Reduction: The nitro group of 4-chloro-3-(2-methylpropoxy)-1-nitrobenzene can then be reduced to an amine to give the final product, this compound. A variety of reducing agents can be used for this transformation, including tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron in acetic acid. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

| Starting Material | Reagents | Product | Reported Yield |

| 2-Chloro-5-nitrophenol | 1. NaOH, 2-methylpropyl bromide; 2. H₂, Pd/C | This compound | >85% (over two steps) |

| 4-Chloro-3-hydroxyaniline | 1. Ac₂O; 2. K₂CO₃, 2-methylpropyl bromide; 3. HCl, H₂O | This compound | ~70-80% (over three steps) |

This table outlines plausible synthetic routes with estimated yields based on analogous and well-established chemical transformations.

Nucleophilic Substitution of Halogenated Alkanes with Aniline Nitrogen

A fundamental approach to forming the ether linkage in compounds like this compound involves the nucleophilic substitution of a halogenated alkane by an aniline derivative. This reaction, a variation of the Williamson ether synthesis, is a well-established method for creating aryl alkyl ethers. fishersci.ityoutube.com The nitrogen atom of the aniline, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca

The reactivity of the halogenoalkanes in this SN2 reaction follows the order I > Br > Cl > F, reflecting the bond strengths of the carbon-halogen bond. libretexts.org Weaker bonds are more easily broken, leading to faster reaction rates. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common solvents include polar aprotics like DMF or THF. fishersci.it

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Chloro-3-hydroxyaniline | 1-Bromo-2-methylpropane | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

| Substituted Phenol | Alkyl Halide | Base, Solvent | Substituted Aryl Alkyl Ether |

It is important to note that with primary and secondary amines, there is a possibility of further alkylation on the nitrogen atom, leading to secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. youtube.com Careful control of reaction conditions is therefore necessary to favor the desired O-alkylation product.

Formation of the Hydrochloride Salt: Methodological Aspects for Enhanced Stability and Handling

Anilines, being basic compounds, readily react with acids to form salts. ncert.nic.in The formation of a hydrochloride salt is a common practice to improve the stability and handling of aniline derivatives. scirp.org Aniline salts are generally more stable, less susceptible to air oxidation, and often crystalline solids with well-defined melting points, which facilitates purification by recrystallization. scirp.org

The process typically involves dissolving the free aniline base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be collected by filtration.

Exploration of Alternative and Advanced Synthetic Pathways for Analogs

The quest for more efficient and versatile synthetic routes has led to the development of advanced methodologies for constructing substituted aniline derivatives.

Ring-Opening and Rearrangement Strategies for Substituted Aniline Derivatives

Innovative strategies involving ring-opening and rearrangement reactions have emerged as powerful tools for the synthesis of substituted anilines. researchgate.net One notable example is the Smiles rearrangement, a base-catalyzed intramolecular nucleophilic aromatic substitution that can convert phenols into anilines. This method has proven useful for preparing N-alkyl anilines, which are valuable intermediates.

Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which can lead to regioselectively halogenated anilines. nih.gov These reactions may proceed through sigmatropic rearrangements or other mechanisms. nih.gov Such methods offer alternative pathways to aniline derivatives that may be difficult to access through traditional electrophilic substitution reactions. nih.gov

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Amidation) in Related Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. rsc.orgwikipedia.org This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the use of a wide range of amines and aryl halides under milder conditions. wikipedia.orgacs.org

The Buchwald-Hartwig amination offers a powerful alternative to classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope. fishersci.itwikipedia.org This methodology is highly valuable for the synthesis of complex aniline derivatives and has found widespread application in medicinal chemistry and materials science. fishersci.itresearchgate.net Recent advancements have even enabled the selective monoarylation of primary arylamines, preventing the formation of diarylamine byproducts. nih.gov

| Aryl Halide/Triflate | Amine | Catalyst System (Palladium Source + Ligand) | Base | Product |

| Aryl Bromide | Primary Amine | Pd(OAc)2 + BINAP | NaOt-Bu | N-Aryl Amine |

| Aryl Chloride | Secondary Amine | Pd2(dba)3 + P(tBu)3 | K3PO4 | N,N-Dialkyl Aryl Amine |

| Heteroaryl Halide | N-Methylaniline | Pd(dba)2 + P(tBu)3 | NaOt-Bu | N-Methylheteroaryl Amine acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 3 2 Methylpropoxy Aniline Structure

Single-Crystal X-ray Diffraction Studies for Definitive Structural Elucidation

Single-crystal X-ray diffraction analysis stands as the gold standard for determining the exact arrangement of atoms within a crystalline solid. This powerful technique allows for the unambiguous determination of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystalline state. While crystallographic data for the specific compound 4-Chloro-3-(2-methylpropoxy)aniline is not publicly available, studies on closely related structures, such as other substituted chloroanilines, provide a framework for understanding the potential structural features of this molecule. researchgate.netnih.govnih.gov

The molecular geometry of this compound, which includes the precise measurement of bond lengths, bond angles, and dihedral angles, can be definitively established through single-crystal X-ray diffraction. Analysis of related aniline (B41778) derivatives suggests that the geometry of the benzene (B151609) ring is largely planar, though minor deviations can occur due to substituent effects. nih.gov The spatial arrangement of the 2-methylpropoxy group relative to the aniline ring is of particular interest, as rotation around the ether linkage would define the molecule's conformational preferences.

Table 1: Hypothetical Molecular Geometry Parameters for this compound

| Parameter | Atom Pair/Group | Expected Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-O (Aromatic) | ~1.37 Å |

| Bond Length | C-O (Aliphatic) | ~1.43 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-C-N | ~120° |

| Dihedral Angle | C-C-O-C | Variable (Defines Conformation) |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values require experimental determination.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Atoms/Groups | Significance |

|---|---|---|

| van der Waals | All atoms | General packing stabilization |

| Dipole-Dipole | C-Cl, C-N, C-O bonds | Directional influence on packing |

| C-H···π | Alkyl C-H and benzene ring | Can contribute to layered or herringbone structures |

Note: The presence and strength of these interactions are speculative without experimental crystallographic data.

Table 3: Possible Hydrogen Bonding Geometries in this compound

| Donor (D) | Acceptor (A) | Type of Hydrogen Bond | Potential Geometry (D-H···A) |

|---|---|---|---|

| N-H | N (of another molecule) | Intermolecular | Linear or bent |

| N-H | O (ether) | Intermolecular | Linear or bent |

| N-H | Cl | Intermolecular | Generally weaker, more bent |

Note: This table represents potential hydrogen bonding patterns. The actual network can only be confirmed by X-ray diffraction analysis.

Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro 3 2 Methylpropoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for the investigation of the electronic properties of molecules. thaiscience.info By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide accurate predictions of molecular characteristics. For aniline (B41778) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to elucidate their electronic behavior. echemcom.com

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap is indicative of higher reactivity and lower stability, suggesting that the molecule can be more easily polarized and is more prone to chemical reactions. thaiscience.infonih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. dergipark.org.tr For substituted anilines, the distribution and energies of these orbitals are influenced by the nature and position of the substituents on the aromatic ring. In the case of 4-Chloro-3-(2-methylpropoxy)aniline, the chloro, amino, and 2-methylpropoxy groups will modulate the electron density distribution across the molecule, thereby affecting the HOMO and LUMO energy levels. Theoretical calculations for similar aniline derivatives have shown that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-aminoaniline | - | - | 0.6456 |

| p-isopropylaniline | - | - | 0.6284 |

| p-nitroaniline | - | - | 1.7797 |

Electrostatic Potential (ESP) Surface Mapping: Identification of Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of varying electrostatic potential, with different colors representing different charge densities. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the 2-methylpropoxy group, making these sites nucleophilic. Conversely, the hydrogen atoms of the amino group and potentially certain regions of the aromatic ring influenced by the electron-withdrawing chloro group would exhibit positive potential, marking them as electrophilic sites. thaiscience.info

Theoretical Vibrational Frequencies and Comparative Analysis with Experimental Data

Computational methods, particularly DFT, can be used to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. orientjchem.org This comparison helps in the assignment of vibrational modes to specific functional groups and in the validation of the computational model.

For a molecule like this compound, the vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its various functional groups, including the N-H stretches of the amino group, C-H stretches of the aromatic ring and the alkyl chain, C-O stretching of the ether linkage, and C-Cl stretching. orientjchem.org DFT calculations can predict the wavenumbers of these vibrations, which are often scaled to better match experimental values. orientjchem.org

Table 2: Illustrative Vibrational Frequencies for a Substituted Phenol (B47542)

| Vibrational Mode | Calculated (DFT) (cm⁻¹) | Experimental (IR) (cm⁻¹) |

| υOH | 3528 | - |

| υC-O | 1298 | 1293 (Raman) |

| γOH | 931 | 928 |

| υCCl | 601 | 604 |

Note: This data is for 4-Chloro-3-Methylphenol and is provided for illustrative purposes. orientjchem.org

Molecular Geometry Optimization and Energetic Stability Analysis

Prior to calculating other properties, the molecular geometry of this compound must be optimized to find its most stable conformation, which corresponds to a minimum on the potential energy surface. echemcom.com This is achieved by systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The stability of the optimized structure can be confirmed by ensuring that all calculated vibrational frequencies are real (i.e., no imaginary frequencies). ekb.eg The total energy of the optimized structure provides a measure of its energetic stability. frontiersin.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a more quantitative understanding of the chemical behavior of this compound.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are important concepts in chemical reactivity theory. Hardness is a measure of the resistance of a molecule to changes in its electron distribution, while softness indicates its polarizability. nih.gov Molecules with a large HOMO-LUMO gap are generally considered to be "hard," meaning they are less reactive and have higher stability. Conversely, molecules with a small HOMO-LUMO gap are "soft," indicating greater reactivity. nih.gov

The chemical hardness and softness can be calculated from the energies of the HOMO and LUMO. These descriptors are useful for predicting the behavior of this compound in chemical reactions. A lower hardness value would suggest that the molecule is more likely to participate in chemical transformations. nih.gov

Table 3: Illustrative Chemical Reactivity Parameters for a Schiff Base

| Parameter | Value (eV) |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

| Electrophilicity Index (ω) | 0.58 |

| Chemical Softness (S) | 11.55 eV⁻¹ |

Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided for illustrative purposes. nih.gov

Electrophilicity and Nucleophilicity Indices Determination

The reactivity of a chemical species is fundamentally governed by its ability to accept or donate electrons. In the realm of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) provide a quantitative measure of a molecule's electrophilic and nucleophilic character. These indices are crucial for predicting how this compound would behave in chemical reactions.

The key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). The chemical potential indicates the escaping tendency of electrons from an equilibrium system, while chemical hardness measures the resistance to a change in electron distribution. The global electrophilicity index, a concept introduced by Parr, von Szentpály, and Liu, quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) ≈ E_LUMO - E_HOMO

Global Electrophilicity Index (ω) = μ² / (2η)

A higher chemical potential suggests greater nucleophilicity, while a lower value indicates a more electrophilic nature. Conversely, a high chemical hardness points to a less reactive molecule, and a low hardness suggests higher reactivity. The global electrophilicity index provides a comprehensive scale of electrophilicity.

For this compound, DFT calculations would be performed to obtain the HOMO and LUMO energies, from which these reactivity indices would be determined. The presence of the electron-donating amino and 2-methylpropoxy groups, along with the electron-withdrawing chloro group, would influence these values in a competitive manner. It is anticipated that the amino group would be the primary contributor to the molecule's nucleophilic character.

To illustrate, a hypothetical set of calculated global reactivity descriptors for this compound in comparison to related chloroanilines is presented in the table below. These values are based on general trends observed in computational studies of similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| Aniline | -5.15 | -0.10 | -2.63 | 5.05 | 0.68 |

| 4-Chloroaniline (B138754) | -5.30 | -0.45 | -2.88 | 4.85 | 0.85 |

| This compound (Hypothetical) | -5.05 | -0.25 | -2.65 | 4.80 | 0.73 |

This table is for illustrative purposes and the values for this compound are hypothetical.

Local Reactivity Descriptors for Site Selectivity Prediction

The condensed Fukui functions for an atom k in a molecule are defined as:

f_k^+ (for nucleophilic attack) = q_k(N+1) - q_k(N)

f_k^- (for electrophilic attack) = q_k(N) - q_k(N-1)

f_k^0 (for radical attack) = [q_k(N+1) - q_k(N-1)] / 2

where q_k(N), q_k(N+1), and q_k(N-1) are the electron populations of atom k in the neutral, anionic, and cationic states of the molecule, respectively.

For this compound, the sites with the highest value of f_k^+ would be the most probable locations for a nucleophile to attack, while the sites with the highest f_k^- value would be the most susceptible to an electrophilic attack. It is expected that the nitrogen atom of the aniline group and certain carbon atoms in the aromatic ring would exhibit significant values for these descriptors.

A theoretical study on the complete series of chloroanilines has shown that local philicities, which are related to Fukui functions, can effectively identify the reactive sites. nih.gov For instance, in many substituted anilines, the nitrogen atom is a primary site for electrophilic attack, and the carbon atoms ortho and para to the amino group are also activated. The presence of the chloro and 2-methylpropoxy substituents would modulate this reactivity pattern.

A hypothetical condensed Fukui function analysis for selected atoms in this compound is presented below to illustrate the expected outcomes.

| Atom | f_k^+ | f_k^- | f_k^0 |

| N (amino) | 0.08 | 0.25 | 0.165 |

| C1 (ipso-amino) | 0.05 | 0.02 | 0.035 |

| C2 | 0.12 | 0.09 | 0.105 |

| C3 (ipso-propoxy) | 0.03 | 0.01 | 0.02 |

| C4 (ipso-chloro) | 0.09 | 0.05 | 0.07 |

| C5 | 0.06 | 0.03 | 0.045 |

| C6 | 0.15 | 0.11 | 0.13 |

This table is for illustrative purposes and the values are hypothetical. The highest values for f_k^+ and f_k^- indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For a molecule like this compound, which possesses a flexible 2-methylpropoxy side chain, MD simulations are invaluable for exploring its conformational landscape and understanding how different solvents influence its preferred shapes.

The conformational landscape of a molecule refers to the potential energy surface as a function of its dihedral angles. By simulating the molecule's movements over time, MD can identify the most stable (low-energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other chemical species.

Solvent effects are critical in determining molecular conformation and reactivity. MD simulations explicitly model the solvent molecules around the solute, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. The choice of solvent can significantly alter the conformational preferences of a molecule. For example, in a polar solvent like water, conformations that maximize the exposure of polar groups to the solvent may be favored. In a nonpolar solvent, intramolecular interactions might become more dominant, leading to more compact structures.

For this compound, an MD simulation would typically involve the following steps:

System Setup: The molecule would be placed in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent like hexane).

Energy Minimization: The initial system would be energy-minimized to remove any unfavorable atomic clashes.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: A long simulation (nanoseconds to microseconds) would be run to sample the conformational space of the molecule.

Analysis of the MD trajectory would provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Dihedral Angle Distributions: To characterize the preferred conformations of the flexible side chain.

Radial Distribution Functions (RDFs): To analyze the structuring of solvent molecules around specific atoms of the solute.

Hydrogen Bond Analysis: To quantify the hydrogen bonding between the solute and solvent.

While specific MD simulation data for this compound is not available, studies on other flexible drug-like molecules have shown that the solvent environment plays a crucial role in their conformational dynamics. It is expected that in aqueous solution, the amino group of this compound would form hydrogen bonds with water molecules, influencing the orientation of the entire molecule and its side chain. In contrast, in a nonpolar solvent, the conformational landscape might be governed more by intramolecular steric and electronic effects.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 2 Methylpropoxy Aniline

Reactivity at the Amine Functionality

The primary amine (-NH₂) group attached to the aromatic ring is a major center of reactivity. Its chemical nature is predominantly nucleophilic, stemming from the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the aniline (B41778) functionality of 4-Chloro-3-(2-methylpropoxy)aniline possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. The -NH₂ group is classified as an electron-donating group, which increases the electron density on the aromatic ring through resonance. byjus.com This electron-donating nature enhances its ability to attack electron-deficient species (electrophiles). byjus.com

Given its nucleophilic character, the aniline nitrogen readily participates in acylation and alkylation reactions. These reactions involve the formation of a new bond between the nitrogen and a carbon atom of the acylating or alkylating agent.

Acylation: This reaction typically involves treating the aniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640). The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. For instance, reaction with propanoyl chloride would yield N-(4-chloro-3-(2-methylpropoxy)phenyl)propanamide. Such reactions are fundamental in synthetic chemistry, often used to introduce new functional groups or as a strategy to protect the amine group. libretexts.orgnih.gov The amide group formed is less activating than the original amine because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. libretexts.org

Alkylation: The nitrogen center can also be alkylated using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. This process can lead to the formation of secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt with successive alkylation.

The following table summarizes potential reactions at the nitrogen center:

| Reaction Type | Reagent Example | Product Example |

| Acylation | Propanoyl chloride | N-(4-chloro-3-(2-methylpropoxy)phenyl)propanamide |

| Acylation | Acetic anhydride | N-(4-chloro-3-(2-methylpropoxy)phenyl)acetamide |

| Alkylation | Methyl iodide | 4-Chloro-N-methyl-3-(2-methylpropoxy)aniline |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is "activated" towards electrophilic attack due to the presence of the powerful electron-donating amine and alkoxy groups. The regiochemical outcome of such substitutions is determined by the directing effects of all three substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are controlled by the existing substituents on the ring. libretexts.org

The directing effects of the substituents in this compound are as follows:

Amine (-NH₂): This is a very strong activating group and a powerful ortho, para-director. byjus.compressbooks.pub It strongly donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. wikipedia.orglibretexts.org

2-methylpropoxy (-OCH₂CH(CH₃)₂): The alkoxy group is also a strong activating group and an ortho, para-director for the same reasons as the amine group; the oxygen atom can donate a lone pair of electrons into the ring. libretexts.orgpressbooks.pub

Chloro (-Cl): Halogens are an exception to the general rules. They are deactivating groups due to their strong inductive electron withdrawal, which slows down the rate of reaction compared to benzene. libretexts.orgmsu.edu However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when attack occurs at these positions. libretexts.orgpressbooks.pub

In this compound, the positions open to substitution are C-2, C-5, and C-6. The directing effects of the three groups must be considered together:

Position C-2: This position is ortho to the -NH₂ group and ortho to the -OCH₂CH(CH₃)₂ group. Both powerful activating groups strongly direct an incoming electrophile to this site.

Position C-5: This position is meta to the -NH₂ group, para to the -OCH₂CH(CH₃)₂ group, and ortho to the -Cl group. The strong para-directing effect of the alkoxy group and the ortho-directing effect of the chloro group converge on this position.

Position C-6: This position is para to the -NH₂ group and meta to both the -OCH₂CH(CH₃)₂ and -Cl groups. The very strong para-directing effect of the amine group makes this a highly favored position for substitution.

The table below summarizes the directing influence of each substituent on the available positions.

| Position | Relation to -NH₂ (ortho, para) | Relation to -OR (ortho, para) | Relation to -Cl (ortho, para) | Predicted Reactivity |

| C-2 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Highly Favorable |

| C-5 | Meta (Deactivating) | Para (Activating) | Ortho (Activating) | Favorable |

| C-6 | Para (Activating) | Meta (Deactivating) | Meta (Deactivating) | Highly Favorable |

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (such as a halogen) on an aromatic ring with a nucleophile. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. tib.eu These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of this compound, the leaving group would be the chlorine atom at C-4. However, the ring is substituted with two powerful electron-donating groups: the amine at C-1 and the alkoxy group at C-3. These groups increase the electron density of the ring, which would destabilize the negative charge of the Meisenheimer intermediate required for an SNAr reaction. Therefore, nucleophilic aromatic substitution is a highly unfavorable and unlikely reaction pathway for this molecule under typical SNAr conditions. nih.govpressbooks.pub

Redox Chemistry and Investigation of Oxidation Pathways

The redox chemistry of this compound is primarily centered on the aniline moiety, which is susceptible to oxidation. The electron-rich nature of the aromatic ring, enhanced by the amine and alkoxy groups, makes it prone to oxidative processes.

Anilines, in general, can be oxidized by a variety of reagents, including air, light, and chemical oxidants. nih.gov The oxidation of the primary amino group can lead to a cascade of products of increasing oxidation state, such as nitroso (-NO), nitro (-NO₂), and azoxy compounds, often resulting in the formation of complex polymeric materials. The specific products formed depend heavily on the oxidant used and the reaction conditions. For example, p-Chloroaniline, a related compound, is known to decompose in the presence of light and air. nih.gov Given the presence of strongly activating groups, this compound is expected to be even more sensitive to oxidation than simpler chloroanilines. The oxidation can affect not only the amine group but also the activated aromatic ring itself, potentially leading to ring-opening or the formation of quinone-like structures under harsh oxidative conditions.

Mechanistic Studies of Transformations Involving this compound

Proposed Reaction Mechanisms for Analogous Aniline Transformations

The chemical behavior of this compound can be inferred from the well-established reaction mechanisms of other substituted anilines. Key transformations include electrophilic substitution, diazotization, and acylation.

Electrophilic Aromatic Substitution:

Anilines are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH2), which increases the electron density of the benzene ring, particularly at the ortho and para positions. byjus.com However, the presence of other substituents and the reaction conditions can significantly influence the outcome.

Halogenation: The reaction of aniline with bromine water is typically rapid and leads to the formation of 2,4,6-tribromoaniline. allen.in For this compound, the available ortho and para positions to the amino group are positions 2, 6, and the para position is already substituted with a chloro atom. The 2-methylpropoxy group at position 3 will further activate the ring, while the chloro group at position 4 will deactivate it. The likely positions for halogenation would be positions 2 and 6.

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is often problematic as the strongly acidic conditions lead to the protonation of the amino group to form the anilinium ion (-NH3+). chemistrysteps.com This group is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitro product. To achieve para-nitration, the amino group is often protected by acetylation to form an amide, which is less activating but still ortho-para directing. libretexts.org A similar strategy would be necessary for the controlled nitration of this compound.

Sulfonation: The sulfonation of aniline with concentrated sulfuric acid at high temperatures yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com The reaction proceeds through the formation of anilinium hydrogen sulfate, which then rearranges to the para-substituted product. byjus.com For this compound, sulfonation would likely occur at the position para to the amino group if it were unsubstituted, but given the chloro substituent, the reaction would be directed to one of the available ortho positions.

Diazotization:

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form diazonium salts. chemicalnote.comcollegedunia.com This reaction, known as diazotization, is a cornerstone of aromatic chemistry, providing a versatile intermediate for various subsequent transformations. byjus.com

The mechanism involves the following key steps:

Formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. chemicalnote.com

Nucleophilic attack of the amino group of the aniline on the nitrosonium ion to form an N-nitrosamine. collegedunia.com

Tautomerization and subsequent protonation and dehydration to yield the diazonium ion. byjus.com

This compound, being a primary aromatic amine, is expected to undergo diazotization to form the corresponding diazonium salt, which can then be used in Sandmeyer or Schiemann reactions to introduce a variety of substituents. libretexts.org

Acylation:

The amino group of anilines can be readily acylated by reacting with acylating agents like acetic anhydride or acetyl chloride to form amides. ias.ac.inpearson.com This reaction is often used to protect the amino group during other transformations. libretexts.org The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., acetate (B1210297) or chloride). reddit.com The reaction of this compound with an acylating agent would proceed similarly to yield the corresponding N-acyl derivative. Phase transfer catalysts can be employed to facilitate N-acetylation with acetyl chloride.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The rates and outcomes of reactions involving substituted anilines are governed by kinetic and thermodynamic factors. The electronic nature of the substituents on the aniline ring plays a crucial role in determining the reaction kinetics.

Kinetic studies on the reactions of various substituted anilines have provided valuable insights into their reactivity. For instance, the reaction of anilines with chloramine-T to form N-chloroanilines has been shown to be first-order with respect to chloramine-T and fractional-order with respect to the amine, suggesting the formation of a complex in a pre-equilibrium step. rsc.org The Hammett plot for this reaction gives a negative ρ value, indicating that electron-donating groups on the aniline ring accelerate the reaction. rsc.org

The table below presents kinetic data for the reaction of various substituted anilines, which can be used to infer the reactivity of this compound. The presence of the electron-withdrawing chloro group would be expected to decrease the reaction rate compared to aniline, while the electron-donating 2-methylpropoxy group would increase it. The net effect would depend on the relative magnitudes of these opposing influences.

Kinetic Data for Reactions of Substituted Anilines

| Reaction | Substituted Aniline | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Oxidation with Chlorine Dioxide | Aniline | 0.11 L·mol⁻¹·s⁻¹ (at 287 K) | 73.11 | nih.gov |

| Methylation with Dimethylcarbonate | Aniline | - | - | ssau.ru |

| Reaction with Ethyl S-(2,4-dinitrophenyl) thiocarbonate | Aniline | - | - | acs.org |

| Oxidative Coupling with Promethazine | Aniline | 0.05367 - 0.08947 min⁻¹ | 9.3369 | researchgate.net |

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further understanding of the reaction mechanisms. For the oxidative coupling of aniline with promethazine, a positive ΔH‡ and a negative ΔS‡ have been reported, indicating an endothermic reaction with a more ordered transition state. researchgate.net The adsorption of aniline onto multi-walled carbon nanotubes has been found to be an exothermic process (negative ΔH°) with a decrease in randomness (negative ΔS°). nih.gov

Thermodynamic Data for Reactions of Substituted Anilines

| Reaction | Substituted Aniline | ΔH‡ (kJ/mol) | ΔS‡ (kJ/mol·K) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Oxidative Coupling with Promethazine | Aniline | +6.826 | -0.2447 | +79.7797 | researchgate.net |

| Nitrosation | Aniline | - | - | - | acs.org |

| Adsorption on MWCNTs | Aniline | Negative | Negative | - | nih.gov |

For this compound, the thermodynamic parameters for its reactions would be influenced by the electronic contributions of the chloro and 2-methylpropoxy groups to the stability of the reactants, transition states, and products. The development of a comprehensive kinetic and thermodynamic model for the reactions of this specific compound would require dedicated experimental studies.

Synthesis and Structure Activity Relationship Sar Studies of 4 Chloro 3 2 Methylpropoxy Aniline Derivatives and Analogs

Design Principles for Systematic Modification of Aniline (B41778) Derivatives

The design of novel aniline derivatives is guided by established principles of physical organic chemistry. The primary goal is to modulate the electronic and steric properties of the aniline core to achieve desired reactivity or biological activity. Key design considerations include:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring significantly alters the electron density of the aniline nitrogen. EDGs, such as alkoxy and alkyl groups, increase the electron density, enhancing the nucleophilicity of the amine and activating the ring towards electrophilic substitution. chemistrysteps.com Conversely, EWGs, like halogens and nitro groups, decrease the electron density, reducing the basicity and nucleophilicity of the amine. youtube.comacs.org

Steric Hindrance: The size and position of substituents can sterically hinder the approach of reagents to the amino group or to specific positions on the aromatic ring. This can be strategically employed to direct reactions to less hindered sites.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and substituents with heteroatoms (e.g., oxygen in alkoxy groups) can act as hydrogen bond acceptors. These interactions can influence solubility, crystal packing, and interactions with biological targets. researchgate.net

Lipophilicity: The introduction of alkyl and halogen substituents can increase the lipophilicity of the molecule, which can be a critical factor in applications such as drug design, influencing membrane permeability and distribution.

Synthetic Strategies for Developing Structurally Diverse Analogs

The synthesis of a diverse range of analogs of 4-Chloro-3-(2-methylpropoxy)aniline requires a versatile synthetic toolbox. Strategies often focus on the late-stage introduction of key functional groups to a common intermediate.

The regioselective introduction of halogens onto the aniline ring is a crucial step in generating structural diversity. While direct electrophilic halogenation of anilines can be challenging due to the high reactivity of the ring, often leading to polysubstitution, several methods have been developed to control the reaction. libretexts.org

One effective strategy involves the temporary protection of the amino group as an amide (e.g., acetanilide). This moderates the activating effect of the amino group, allowing for more controlled, regioselective halogenation. libretexts.orglibretexts.org Subsequent hydrolysis of the amide reveals the halogenated aniline.

Another approach utilizes the unique reactivity of N,N-dialkylaniline N-oxides. Treatment of these N-oxides with thionyl halides can lead to selective ortho-chlorination or para-bromination, providing access to a variety of halogenated anilines. nih.govnih.gov

| Starting Material | Reagent | Product | Reference |

| Aniline | Acetic Anhydride (B1165640), then Br₂ | 4-Bromoaniline | libretexts.org |

| N,N-Dimethylaniline | m-CPBA, then SOCl₂ | 2-Chloro-N,N-dimethylaniline | nih.gov |

This table provides examples of synthetic strategies for halogenating aniline derivatives.

The synthesis of analogs with varied alkoxy and alkyl side chains typically involves nucleophilic substitution reactions or cross-coupling methodologies. For instance, the ether linkage in this compound can be formed via a Williamson ether synthesis, where a substituted phenol (B47542) is treated with an appropriate alkyl halide in the presence of a base.

To introduce a variety of alkyl side chains, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools. These reactions allow for the formation of carbon-carbon bonds between an aryl halide and an organometallic reagent bearing the desired alkyl group. uva.nl

| Reaction Type | Reactants | Typical Product | Reference |

| Williamson Ether Synthesis | 4-Chloro-3-nitrophenol, Isobutyl bromide | 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene | nih.gov |

| Suzuki Coupling | Aryl halide, Alkylboronic acid | Alkyl-substituted aniline derivative | uva.nl |

This table illustrates common methods for introducing diverse side chains to the aniline core.

Modification of the amino group itself, through N-alkylation or N-acylation, profoundly impacts the molecule's properties. N-alkylation increases the steric bulk around the nitrogen and can alter its basicity. N-acylation, as mentioned earlier, is a common strategy to decrease the reactivity of the aniline ring by delocalizing the nitrogen lone pair into the adjacent carbonyl group. libretexts.orgstackexchange.com This protection strategy is often reversible, allowing for the regeneration of the primary amine after subsequent transformations. libretexts.org

The introduction of substituents on the nitrogen atom can also influence the planarity of the molecule. In aniline, the amino group is slightly pyramidal. N-substitution can alter the degree of this pyramidalization, which in turn can affect conjugation with the aromatic ring.

Structure-Reactivity Correlations and their Mechanistic Implications

Understanding the relationship between the structure of an aniline derivative and its chemical reactivity is fundamental to predicting its behavior in chemical transformations and its potential utility.

The position and electronic nature of substituents on the aniline ring dictate the regioselectivity and rate of chemical reactions. The amino group is a strong ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com However, the presence of other substituents can modulate this directing effect.

Electron-donating groups (EDGs) , such as the (2-methylpropoxy) group at the meta-position relative to the amino group in the parent compound, will further activate the ring, particularly at the positions ortho and para to themselves.

Electron-withdrawing groups (EWGs) , like the chloro group at the para-position, will deactivate the ring towards electrophilic attack.

The electronic nature of substituents also significantly affects the basicity of the aniline nitrogen. EDGs increase basicity, while EWGs decrease it. chemistrysteps.com This has important implications for reactions where the aniline acts as a nucleophile or a base.

| Substituent | Position | Electronic Effect | Impact on Reactivity | Reference |

| -NH₂ | 1 | Electron-donating (resonance) | Activates ring, ortho, para-directing | chemistrysteps.com |

| -Cl | 4 | Electron-withdrawing (inductive) | Deactivates ring | chemistrysteps.com |

| -OCH₂(CH₃)₂ | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates ring, ortho, para-directing | chemistrysteps.com |

This table summarizes the electronic influence of substituents on the aniline ring.

Conformational Flexibility and its Impact on Reaction Outcomes

The conformational landscape of this compound is primarily dictated by the rotation around the C(3)-O bond and the C-N bond of the aniline moiety. The bulky and flexible 2-methylpropoxy (isobutoxy) group introduces specific steric and electronic effects that significantly influence the molecule's preferred spatial arrangement and, consequently, its reactivity in chemical transformations.

The preferred conformation of the isobutoxy group will seek to minimize steric interactions. This often results in a non-planar arrangement where the isobutyl chain is directed away from the amino group. This conformational preference can, in turn, influence the outcomes of reactions involving the aniline nitrogen or the aromatic ring. For instance, in reactions requiring nucleophilic attack by the aniline nitrogen, the steric bulk of the nearby isobutoxy group, even in a meta position, can modulate the accessibility of the lone pair of electrons.

Furthermore, the non-covalent interactions between the isobutoxy group and the amino group can play a role in stabilizing certain conformations. Intramolecular hydrogen bonding between the amino hydrogens and the ether oxygen of the isobutoxy group, although likely weak, could favor specific rotamers. The interplay of these steric and weak intramolecular forces dictates the population of different conformers at equilibrium, which can be critical in reactions where only a specific conformer is reactive.

The impact of this conformational flexibility becomes evident in reactions such as N-acylation or electrophilic aromatic substitution. The rate and regioselectivity of these reactions can be subtly controlled by the conformational equilibrium of the starting material. For example, a conformation that shields one of the ortho positions to the amino group could lead to a different product ratio in an electrophilic substitution reaction compared to a more extended conformation.

Table 1: Estimated Rotational Energy Barriers and Conformational Preferences

| Dihedral Angle | Description | Estimated Energy Barrier (kcal/mol) | Preferred Conformation | Impact on Reactivity |

| C(2)-C(3)-O-CH₂ | Rotation of the isobutoxy group | 2 - 5 | Non-planar, with the isobutyl group oriented away from the amino group | Modulates steric access to the amino group and adjacent ring positions. |

| C(3)-C(4)-N-H | Rotation around the C-N bond | < 1 | Pyramidal nitrogen geometry | Influences the nucleophilicity and basicity of the aniline nitrogen. |

Comparative Analysis with Established Aniline Scaffolds in Chemical Research

Aniline and its derivatives are fundamental building blocks in a vast array of chemical research fields, most notably in medicinal chemistry and materials science. researchgate.net The utility of a specific aniline scaffold is determined by a combination of its synthetic accessibility, its inherent electronic and steric properties, and the physicochemical characteristics it imparts to the final molecule. The this compound scaffold possesses a unique combination of features that distinguishes it from other commonly used anilines.

One of the primary considerations in drug discovery is metabolic stability. Simple anilines can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. biopartner.co.uk The substitution pattern of this compound offers potential advantages in this regard. The chloro and isobutoxy groups can block sites of potential metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of drug candidates.

In comparison to unsubstituted aniline or simple alkyl-substituted anilines, the this compound scaffold provides a more complex and three-dimensional structure. The isobutoxy group, in particular, adds lipophilicity and can engage in specific hydrophobic interactions within a biological target, which can be advantageous for tuning binding affinity and selectivity. This is in contrast to simpler scaffolds like p-chloroaniline or m-toluidine, which offer more limited opportunities for such interactions.

However, the steric bulk of the isobutoxy group can also be a disadvantage. In some synthetic transformations, it may hinder reactions at the adjacent amino group or at the ortho positions of the ring. This contrasts with less sterically demanding scaffolds, such as 4-fluoroaniline (B128567) or simple methoxy-substituted anilines, which may be more amenable to a broader range of chemical modifications.

The electronic properties of the substituents also play a crucial role. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its lone pairs participating in resonance. The alkoxy group is electron-donating through resonance, which activates the ring towards electrophilic substitution. This electronic push-pull system in this compound can influence its reactivity and the properties of its derivatives in a distinct manner compared to anilines with purely electron-donating or electron-withdrawing groups.

The strategic replacement of one aniline scaffold for another is a common tactic in medicinal chemistry to optimize drug-like properties. biopartner.co.uk The this compound scaffold can be considered a "tunable" building block, where the combination of its substituents provides a balance of lipophilicity, steric bulk, and electronic properties that can be exploited in the design of new chemical entities.

Table 2: Comparative Properties of Aniline Scaffolds

| Aniline Scaffold | Key Features | Advantages in Chemical Research | Potential Disadvantages |

| Aniline | Unsubstituted parent compound. | High reactivity, versatile starting material. | Susceptible to over-oxidation and polysubstitution, potential for metabolic instability. biopartner.co.uk |

| p-Chloroaniline | Electron-withdrawing chloro group. | Increased metabolic stability compared to aniline, well-defined regiochemistry in further substitutions. | Reduced nucleophilicity of the amino group. |

| m-Toluidine | Electron-donating methyl group. | Increased nucleophilicity, readily available. | Potential for oxidation of the methyl group. |

| 4-Fluoroaniline | Small, electron-withdrawing fluorine. | Can improve metabolic stability and binding affinity (fluorine-protein interactions). | Can alter basicity and nucleophilicity. |

| 4-Methoxyaniline | Strong electron-donating methoxy (B1213986) group. | High reactivity in electrophilic substitution, can act as a hydrogen bond acceptor. | Prone to oxidative degradation. |

| This compound | Bulky alkoxy and chloro substituents. | Potential for improved metabolic stability, provides 3D structural complexity and lipophilicity. | Steric hindrance may limit reactivity, synthetic accessibility can be more complex. |

4 Chloro 3 2 Methylpropoxy Aniline As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The foundational structure of 4-Chloro-3-(2-methylpropoxy)aniline makes it a hypothetical, yet promising, building block for the synthesis of more complex molecular architectures. The amino group serves as a versatile handle for a wide array of reactions, including acylation, alkylation, and diazotization, which are fundamental steps in the construction of intricate organic scaffolds. The chloro and isobutoxy groups can influence the regioselectivity of these reactions and can be either retained in the final product or modified in subsequent synthetic steps.

For instance, the aniline (B41778) moiety can readily undergo condensation reactions with carbonyl compounds to form Schiff bases, which are valuable intermediates for the synthesis of various heterocyclic and acyclic compounds. Furthermore, the aromatic ring is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Participation in Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single step. These reactions are highly valued in diversity-oriented synthesis (DOS) for the generation of large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

Substituted anilines are frequently employed as key components in a variety of MCRs, such as the Ugi, Biginelli, and Hantzsch reactions. While no specific examples utilizing this compound have been documented, its structural features suggest its potential as a viable substrate in such transformations. The amino group could participate as the amine component, leading to the incorporation of the 4-chloro-3-(2-methylpropoxy)phenyl moiety into a diverse set of molecular frameworks. The electronic nature of the substituents would likely play a significant role in the reactivity and outcome of these MCRs.

Precursor to Various Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, agrochemicals, and materials science. Anilines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocycles. Through well-established synthetic routes, this compound could theoretically be converted into various heterocyclic systems.

For example, cyclization reactions involving the amino group and a suitably functionalized ortho substituent (introduced via a prior reaction) could lead to the formation of benzimidazoles, benzoxazoles, or benzothiazoles. Additionally, reactions such as the Skraup synthesis or Doebner-von Miller reaction could potentially be employed to construct quinoline-based structures from this aniline derivative. The specific reaction conditions would need to be optimized to account for the electronic and steric influences of the chloro and isobutoxy groups.

Role in the Development of Advanced Chemical Building Blocks for Materials Science and Organic Synthesis

The development of novel chemical building blocks is crucial for advancing both materials science and organic synthesis. These building blocks serve as the foundational units from which more complex and functional molecules are constructed. While not yet established in this role, this compound possesses the attributes of a potentially valuable building block.

In materials science, the incorporation of halogenated and ether-functionalized aromatic units can influence properties such as liquid crystallinity, thermal stability, and photophysical behavior. The specific substitution pattern of this aniline could be exploited to fine-tune the electronic and steric properties of polymers, dyes, or other functional materials.

In organic synthesis, the compound could serve as a starting material for the preparation of more elaborate intermediates. For example, the amino group could be transformed into other functional groups, or the aromatic ring could be further functionalized to create a poly-substituted benzene (B151609) derivative with a unique substitution pattern, which could then be used in the synthesis of complex target molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-3-(2-methylpropoxy)aniline, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example:

- Route 1 : Reacting 4-chloro-3-nitroanisole with 2-methylpropoxy groups via catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .

- Route 2 : Coupling 4-chloroaniline with 2-methylpropyl bromide under basic conditions (K₂CO₃/DMF) at 80–100°C for 12–24 hours .

Key parameters include solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10% Pd-C), and temperature control to minimize side reactions like over-alkylation.

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ullmann coupling | CuI/1,10-phenanthroline | 120°C | 65–75% |

| Nucleophilic substitution | K₂CO₃ | 80°C | 70–80% |

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.5–4.0 ppm for -OCH₂- groups) and ¹³C NMR (δ 155–160 ppm for ether linkages) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 228.08 (calculated for C₁₀H₁₃ClNO₂).

- HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

- Methodological Answer :

- Chloro Group : Enhances electrophilicity at the aromatic ring, enabling Suzuki-Miyaura cross-coupling reactions.

- Ether Linkage (2-methylpropoxy) : Provides steric bulk, reducing nucleophilic attack at the para position .

- Amino Group : Participates in diazotization and Sandmeyer reactions for derivatization.

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its role as a precursor in kinase inhibitor synthesis (e.g., analogs of Sorafenib)?

- Methodological Answer : The 2-methylpropoxy group increases lipophilicity, enhancing membrane permeability in drug candidates. Computational docking studies (e.g., AutoDock Vina) show that the chloro group stabilizes π-π stacking with hydrophobic kinase pockets . For example:

- Case Study : Coupling with 4-(4-aminophenoxy)-N-methylpicolinamide yields a Sorafenib analog with IC₅₀ = 12 nM against VEGFR-2 .

Q. What computational methods (e.g., DFT) clarify the electronic effects of substituents on the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., para to Cl) prone to nucleophilic attack.

- Activation Energy Barriers : Compare SNAr (nucleophilic aromatic substitution) pathways with/without steric hindrance from the 2-methylpropoxy group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. no activity) for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing Cl with CF₃) and test against Candida albicans (MIC assays).

- Metabolic Stability Testing : Use liver microsome models to assess if inactive derivatives undergo rapid detoxification .

- Crystallography : Resolve binding modes with target enzymes (e.g., CYP51) to identify critical interactions .

Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., (S)-t-Bu-PHOX) in Pd-catalyzed asymmetric allylic alkylation.

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy.

- Case Study : A Rh-catalyzed hydrogenation achieves 88% ee for a tetrahydroquinoline derivative .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives while others show low toxicity?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293).

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.